molecular formula C28H32N2O2 B6047135 N-(3'-methoxy-2-biphenylyl)-1-(2-phenylpropyl)-4-piperidinecarboxamide

N-(3'-methoxy-2-biphenylyl)-1-(2-phenylpropyl)-4-piperidinecarboxamide

Cat. No. B6047135
M. Wt: 428.6 g/mol
InChI Key: MDZNALBNZBIYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3'-methoxy-2-biphenylyl)-1-(2-phenylpropyl)-4-piperidinecarboxamide, also known as JNJ-42153605, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of drugs known as kappa-opioid receptor agonists, which are known to have analgesic and anxiolytic effects.

Mechanism of Action

N-(3'-methoxy-2-biphenylyl)-1-(2-phenylpropyl)-4-piperidinecarboxamide acts as a selective agonist for the kappa-opioid receptor. When it binds to this receptor, it activates a signaling pathway that leads to the inhibition of pain transmission. It is believed that this compound works by reducing the activity of neurons that are involved in the processing of pain signals, thereby reducing the perception of pain.
Biochemical and Physiological Effects:
In addition to its analgesic effects, N-(3'-methoxy-2-biphenylyl)-1-(2-phenylpropyl)-4-piperidinecarboxamide has been shown to have anxiolytic effects in animal models. It has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of conditions such as arthritis and other inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3'-methoxy-2-biphenylyl)-1-(2-phenylpropyl)-4-piperidinecarboxamide in lab experiments is its high selectivity for the kappa-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain regulation and other physiological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(3'-methoxy-2-biphenylyl)-1-(2-phenylpropyl)-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of chronic pain in humans. Another area of research could be to investigate its potential use in the treatment of anxiety disorders. Additionally, further studies could be conducted to better understand the mechanisms underlying its anti-inflammatory effects, which could have implications for the treatment of a variety of inflammatory disorders.

Synthesis Methods

The synthesis of N-(3'-methoxy-2-biphenylyl)-1-(2-phenylpropyl)-4-piperidinecarboxamide involves a multi-step process that requires the use of several reagents and solvents. The process starts with the reaction of 3-methoxybiphenyl with 2-bromopropene in the presence of a palladium catalyst to form the intermediate product, 3'-methoxy-2-(prop-2'-en-1-yl)biphenyl. This intermediate product is then reacted with piperidine and 4-bromo-1-butanone in the presence of a base to form the final product, N-(3'-methoxy-2-biphenylyl)-1-(2-phenylpropyl)-4-piperidinecarboxamide.

Scientific Research Applications

N-(3'-methoxy-2-biphenylyl)-1-(2-phenylpropyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as an analgesic. Studies have shown that this compound has a high affinity for the kappa-opioid receptor, which is known to be involved in the regulation of pain. It has been shown to be effective in animal models of pain, and it is currently being investigated for its potential use in the treatment of chronic pain in humans.

properties

IUPAC Name

N-[2-(3-methoxyphenyl)phenyl]-1-(2-phenylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O2/c1-21(22-9-4-3-5-10-22)20-30-17-15-23(16-18-30)28(31)29-27-14-7-6-13-26(27)24-11-8-12-25(19-24)32-2/h3-14,19,21,23H,15-18,20H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZNALBNZBIYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)C(=O)NC2=CC=CC=C2C3=CC(=CC=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3'-methoxy-2-biphenylyl)-1-(2-phenylpropyl)-4-piperidinecarboxamide

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